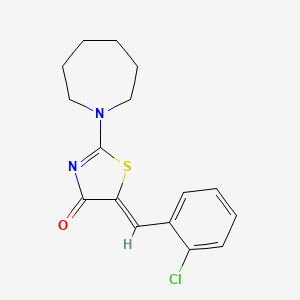
3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a hydroxyphenyl group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone typically involves the condensation of 2-hydroxybenzaldehyde with 3,4-dihydroquinoline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts such as p-toluenesulfonic acid or sodium hydroxide may be used to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the hydroxyphenyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the hydroxyphenyl group.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and proliferation. It may also interact with DNA, leading to the inhibition of DNA synthesis and cell division. The hydroxyphenyl group can enhance its binding affinity to specific receptors, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-dihydro-2H-quinolin-1-yl-(2-methoxyphenyl)methanone
- 3,4-dihydro-2H-quinolin-1-yl-(2-fluorophenyl)methanone
- 4-chloro-phenyl-(3,4-dihydro-2H-quinolin-1-yl)methanone
Comparison
- 3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance its solubility and reactivity.
- 3,4-dihydro-2H-quinolin-1-yl-(2-methoxyphenyl)methanone has a methoxy group instead of a hydroxy group, which affects its electronic properties and reactivity.
- 3,4-dihydro-2H-quinolin-1-yl-(2-fluorophenyl)methanone contains a fluorine atom, which can influence its lipophilicity and metabolic stability.
- 4-chloro-phenyl-(3,4-dihydro-2H-quinolin-1-yl)methanone has a chloro group, which can affect its biological activity and binding affinity to specific targets.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-10-4-2-8-13(15)16(19)17-11-5-7-12-6-1-3-9-14(12)17/h1-4,6,8-10,18H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZOVXBJTUNZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(furan-2-yl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5866521.png)
![4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5866523.png)

![5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5866536.png)
![(2E)-3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B5866542.png)
![2,2,2-trifluoro-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B5866550.png)
![3-[(4-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B5866567.png)



![4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile](/img/structure/B5866607.png)
![2-{(E)-1-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE](/img/structure/B5866613.png)


